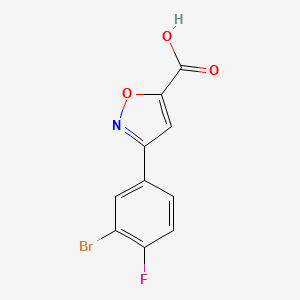
3-(3-Bromo-4-fluorophenyl)isoxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromo-4-fluorophenyl)isoxazole-5-carboxylic acid: is a chemical compound with the molecular formula C10H5BrFNO3 and a molecular weight of 286.05 g/mol . This compound belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromo-4-fluorophenyl)isoxazole-5-carboxylic acid typically involves the cycloaddition reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., sodium bicarbonate) at ambient temperature . This reaction yields a mixture of 3,5-disubstituted isoxazoles and 3,4-disubstituted isoxazoles .
Industrial Production Methods: Industrial production methods for this compound often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and efficient, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Bromo-4-fluorophenyl)isoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The isoxazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed: The major products formed from these reactions include various substituted isoxazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: In chemistry, 3-(3-Bromo-4-fluorophenyl)isoxazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules .
Biology and Medicine: This compound has shown promise in biological and medicinal research due to its potential antiviral, anticancer, and anti-inflammatory activities . It is often used in the development of new therapeutic agents targeting various diseases .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials . Its derivatives are used in the manufacture of pharmaceuticals, agrochemicals, and other high-value products .
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-fluorophenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways . The isoxazole ring can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects . For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison: Compared to similar compounds, 3-(3-Bromo-4-fluorophenyl)isoxazole-5-carboxylic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring . This dual substitution enhances its reactivity and allows for the formation of a wider range of derivatives with diverse biological activities . Additionally, the carboxylic acid group provides further opportunities for chemical modifications and functionalization .
Properties
Molecular Formula |
C10H5BrFNO3 |
|---|---|
Molecular Weight |
286.05 g/mol |
IUPAC Name |
3-(3-bromo-4-fluorophenyl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C10H5BrFNO3/c11-6-3-5(1-2-7(6)12)8-4-9(10(14)15)16-13-8/h1-4H,(H,14,15) |
InChI Key |
CMUSLJFSVVOGMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC(=C2)C(=O)O)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


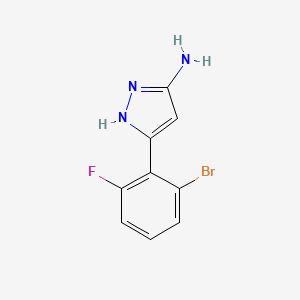

![1-[(Tert-butoxy)carbonyl]-3-isocyanoazetidine](/img/structure/B15318518.png)


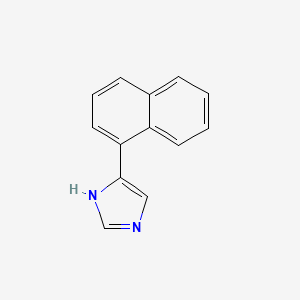
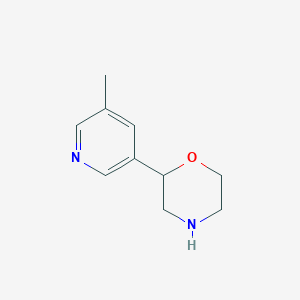
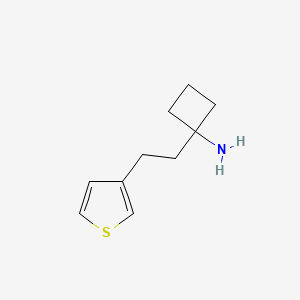

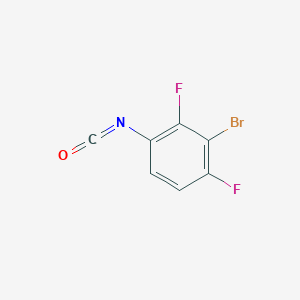
![3-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B15318549.png)

![4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B15318590.png)

